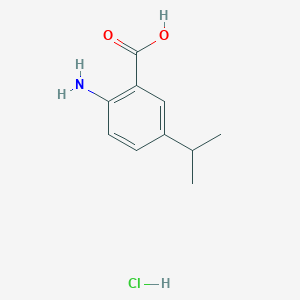

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, and a propan-2-yl group is attached to the fifth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(propan-2-yl)benzoic acid hydrochloride typically involves the following steps:

Nitration: The starting material, 5-(propan-2-yl)benzoic acid, undergoes nitration to introduce a nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The resulting 2-Amino-5-(propan-2-yl)benzoic acid is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for the nitration and reduction steps. The use of automated systems ensures consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(propan-2-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the propan-2-yl group can influence the compound’s hydrophobic interactions and overall bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of a propan-2-yl group.

2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of a propan-2-yl group.

2-Amino-5-nitrobenzoic acid: Contains a nitro group instead of a propan-2-yl group.

Uniqueness

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific biological targets compared to its analogs.

Biologische Aktivität

2-Amino-5-(propan-2-yl)benzoic acid hydrochloride, also known as a derivative of para-aminobenzoic acid (PABA), is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C11H15ClN2O2

CAS Number: 2344685-97-6

The compound features an amino group and an isopropyl side chain, contributing to its unique biological properties. Its hydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.

Anticancer Properties

Recent studies have indicated that derivatives of PABA exhibit significant anticancer activity. For instance, compounds structurally related to 2-amino-5-(propan-2-yl)benzoic acid have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 3.0 µM to 10 µM , indicating potent antiproliferative effects when compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:

- Inhibition of Protein Degradation Pathways: It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and regulating apoptosis in cancer cells .

- Enzymatic Interactions: The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways, including cathepsins B and L, which are important for protein degradation .

- Cell Cycle Regulation: It may induce cell cycle arrest in cancer cells, thereby preventing further proliferation.

Study on Antiproliferative Effects

A study conducted on several benzoic acid derivatives, including this compound, demonstrated significant growth inhibition in multiple human cancer cell lines. The most effective compounds showed IC50 values less than 10 µM , suggesting their potential as lead compounds for further development .

Molecular Docking Studies

In silico studies utilizing molecular docking have predicted that this compound binds effectively to the active sites of target proteins involved in cancer progression. This binding affinity correlates with observed biological activity, supporting its role as a potential therapeutic agent .

Eigenschaften

IUPAC Name |

2-amino-5-propan-2-ylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6(2)7-3-4-9(11)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJUDZFKPCGJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.